

A Comparative Guide to the ^1H NMR Spectral Analysis of Ortho-Substituted Benzaldehydes

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Compound of Interest

Compound Name: 2-Sec-butoxybenzaldehyde

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For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. The ^1H NMR spectrum of an aromatic compound, such as benzaldehyde, is particularly informative, revealing subtle electronic effects of substituents on the aromatic ring. This guide provides a comparative analysis of the ^1H NMR spectra of a series of ortho-substituted benzaldehydes, supported by experimental data, to aid in the interpretation of these complex spectra.

The electronic nature of a substituent at the ortho position to the aldehyde group significantly influences the chemical environment of the remaining aromatic protons and the aldehyde proton itself. This influence is readily observed in the chemical shifts (δ) and coupling constants (J) of their respective signals in the ^1H NMR spectrum.

Comparison of ^1H NMR Data

The following table summarizes the ^1H NMR spectral data for a selection of ortho-substituted benzaldehydes. The data highlights the impact of different ortho-substituents on the chemical shifts of the aldehyde and aromatic protons.

Substituent (ortho-)	Aldehyde Proton (CHO) δ (ppm)	Aromatic Protons δ (ppm) and Multiplicity	Solvent
-H (Benzaldehyde)	~10.0 (s)	7.87 (d, 2H, H-2/6), 7.61 (t, 1H, H-4), 7.51 (t, 2H, H-3/5)	-
-OH (Salicylaldehyde)	9.9 (s)	11.07 (s, 1H, -OH), 7.0-7.6 (m, 4H)	-
-NO ₂ (2- Nitrobenzaldehyde)	10.42 (s)	8.12 (d), 7.96, 7.81, 7.78	CDCl ₃
-CH ₃ (2- Methylbenzaldehyde)	10.23 (s)	7.34 (d, J = 7.5 Hz, 1H), 7.42 (t, J = 7.5 Hz, 1H), 7.56 (t, J = 7.5 Hz, 1H), 7.78 (d, J = 7.7 Hz, 1H)	DMSO-d ₆ ^[1]
-Cl (2- Chlorobenzaldehyde)	10.46 (s)	7.91 (dd, 1H), 7.59 (td, 1H), 7.49 (td, 1H), 7.40 (dd, 1H)	CDCl ₃
-OCH ₃ (2- Methoxybenzaldehyde)	-	6.97 – 7.83 (m, 4H)	CDCl ₃ ^[2]

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

General Structure and Proton Numbering

The diagram below illustrates the general structure of an ortho-substituted benzaldehyde and the standard numbering of the protons on the aromatic ring, which is used for signal assignment in the ¹H NMR spectrum.

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References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
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